3-Iodo-1-(3-methylbutyl)pyrazole-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-(3-methylbutyl)pyrazole-4-carboxylic acid typically involves the iodination of a pyrazole derivative. One common method includes the reaction of 1-(3-methylbutyl)pyrazole-4-carboxylic acid with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-80°C.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursorsOptimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-(3-methylbutyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding esters or reduced to alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-amino-1-(3-methylbutyl)pyrazole-4-carboxylic acid.
Oxidation: Formation of methyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate.
Reduction: Formation of 3-iodo-1-(3-methylbutyl)pyrazole-4-methanol.
Scientific Research Applications
3-Iodo-1-(3-methylbutyl)pyrazole-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-1-(3-methylbutyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodo group enhances its ability to form strong interactions with biological targets, while the carboxylic acid group facilitates its solubility and transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Iodo-1-(3-methylbutyl)pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodo group at the 3-position and the 3-methylbutyl group at the 1-position differentiates it from other pyrazole derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-6(2)3-4-12-5-7(9(13)14)8(10)11-12/h5-6H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIDNNVESLQEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C(=N1)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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